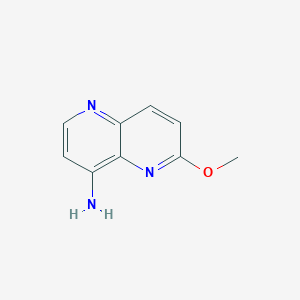

6-Methoxy-1,5-naphthyridin-4-amine

Description

Overview of Naphthyridine Chemical Class in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.commdpi.com Their structural similarity to quinoline (B57606) and other biologically important heterocycles has made them a focal point of research for decades. researchgate.net This class of compounds is valued for its ability to serve as a versatile scaffold in the design of molecules that can interact with various biological targets. mdpi.com

Historical Context and Significance of Naphthyridines

The history of naphthyridines in medicinal chemistry is marked by significant milestones. The first synthesis of a naphthyridine derivative was reported by Reissert in 1893. mdpi.com However, it was the discovery of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, by George Lesher in 1962 that truly highlighted the therapeutic potential of this chemical class. mdpi.comnih.gov Introduced as an antibacterial agent in 1967, nalidixic acid paved the way for the development of a whole new class of antibiotics—the quinolones. mdpi.comnih.gov This initial success spurred further investigation into the various isomers of naphthyridine, revealing a broad range of biological activities including anticancer, anti-inflammatory, antiviral, and antiparasitic properties. nih.govnih.govresearchgate.net

Isomeric Forms and Structural Diversity within Naphthyridines

Naphthyridines exist in six isomeric forms, distinguished by the position of the two nitrogen atoms within the bicyclic structure: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comacs.org This structural diversity allows for a wide range of chemical modifications and the synthesis of a vast number of derivatives. Each isomeric scaffold presents a unique three-dimensional arrangement of atoms, influencing its physicochemical properties and its ability to bind to specific biological targets. The reactivity of the naphthyridine ring system, which shows similarities to quinoline, allows for various chemical transformations such as N-alkylation, electrophilic and nucleophilic substitutions, and cross-coupling reactions, further expanding the accessible chemical space. nih.gov

Table 1: Isomeric Forms of Naphthyridine

| Isomer | Structure |

| 1,5-Naphthyridine (B1222797) | |

| 1,6-Naphthyridine | |

| 1,7-Naphthyridine | |

| 1,8-Naphthyridine | |

| 2,6-Naphthyridine | |

| 2,7-Naphthyridine |

Role of 1,5-Naphthyridine Scaffold in Biologically Active Compounds

The 1,5-naphthyridine scaffold is a prominent feature in a variety of biologically active compounds, both naturally occurring and synthetic. mdpi.comnih.gov Natural products containing the 1,5-naphthyridine core, such as canthinone-type alkaloids isolated from plants and fungi, have demonstrated immunomodulatory and anti-inflammatory activities. nih.gov In the realm of synthetic medicinal chemistry, the 1,5-naphthyridine framework has been incorporated into molecules targeting a diverse range of diseases. nih.gov These include agents with antiproliferative, antibacterial, antifungal, antiparasitic, and antiviral properties. nih.gov Furthermore, compounds based on this scaffold have shown potential in treating cardiovascular, hormonal, and central nervous system disorders. nih.gov The versatility of the 1,5-naphthyridine scaffold makes it an attractive starting point for the design of new therapeutic agents. researchgate.net

Research Rationale and Scope for 6-Methoxy-1,5-naphthyridin-4-amine

Within the broad and promising class of 1,5-naphthyridines, specific substitution patterns can confer unique biological activities. The compound this compound represents a specific molecular architecture with the potential for targeted therapeutic applications.

Significance of the this compound Moiety in Novel Agents

The this compound moiety is a key structural component in the development of novel therapeutic agents, particularly as inhibitors of transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5. nih.gov The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with diseases such as cancer and fibrosis. Optimization of screening hits has led to the identification of 1,5-naphthyridine derivatives bearing aminothiazole and pyrazole (B372694) groups that are potent and selective inhibitors of ALK5. nih.gov The methoxy (B1213986) group at the 6-position and the amine at the 4-position of the 1,5-naphthyridine core are crucial for the observed biological activity. nih.gov

Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape for this compound is primarily focused on its role as a scaffold for the development of kinase inhibitors. While its potential as an ALK5 inhibitor has been established, further research is needed to fully explore its therapeutic applications. Gaps in the current understanding of this compound include a comprehensive evaluation of its activity against a broader range of kinases and other biological targets. Additionally, while its synthesis is documented, the exploration of more efficient and scalable synthetic routes remains an area of interest. Further structure-activity relationship (SAR) studies could also uncover modifications to the this compound core that could lead to even more potent and selective inhibitors.

Objectives of the Comprehensive Research Outline

Establishing a comprehensive research outline for a chemical intermediate like this compound serves several critical objectives in synthetic and medicinal chemistry. The primary goal is to provide a systematic framework for exploring the full potential of the compound as a molecular scaffold and building block.

A key objective is to guide the strategic design and synthesis of compound libraries. By using this compound as a core structure, researchers can systematically introduce a wide variety of substituents at its reactive sites. This process, often used in drug discovery, aims to generate a diverse set of new chemical entities that can be screened for biological activity against various therapeutic targets. enamine.net The 1,5-naphthyridine scaffold is a component of molecules developed as inhibitors for various enzymes and receptors, highlighting the therapeutic potential of its derivatives. nih.govacs.org

Another fundamental objective is the thorough characterization of the compound's chemical reactivity. A detailed research plan would include studies on how the existing methoxy and amino groups electronically influence the naphthyridine ring system, affecting its susceptibility to further chemical transformations such as electrophilic or nucleophilic substitution. nih.gov Understanding these properties is essential for chemists to design efficient and high-yielding synthetic routes to target molecules.

Ultimately, the overarching objective of a structured research outline is to accelerate the development of novel functional molecules. By methodically investigating the synthesis, derivatization, and potential applications of this compound, the scientific community can more efficiently leverage its structural features. This facilitates the creation of advanced materials or new therapeutic agents for a range of diseases, building upon the established biological significance of the 1,5-naphthyridine family of compounds. mdpi.comacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methoxy-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHCPMIDSUGHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 6-Methoxy-1,5-naphthyridin-4-amine and its Precursors

The construction of the this compound scaffold relies on the strategic formation of the bicyclic naphthyridine ring system, followed by the introduction or manipulation of functional groups. The primary approaches involve cyclization reactions to build the core and subsequent functionalization, often utilizing transition-metal-catalyzed cross-coupling reactions.

Retrosynthetic Analysis and Key Building Blocks

A retrosynthetic analysis of this compound suggests that the molecule can be disconnected to reveal key building blocks. wikipedia.org The primary disconnection breaks the bonds formed during the cyclization step, typically leading back to a substituted aminopyridine precursor.

For the target molecule, a logical retrosynthetic disconnection points to a 3-aminopyridine (B143674) derivative as a crucial starting material. Specifically, the retrosynthesis suggests that 5-amino-2-methoxypyridine (B105479) would serve as a key building block. This precursor contains the necessary methoxy (B1213986) group at the desired position and a reactive amino group poised for cyclization to form the second ring of the naphthyridine system. The remaining atoms required to complete the second ring would be provided by a suitable three-carbon synthon, the nature of which depends on the specific cyclization reaction employed.

Key Building Blocks for 1,5-Naphthyridine (B1222797) Synthesis

| Building Block | Rationale |

|---|---|

| 3-Aminopyridine derivatives | Serves as the foundation for one of the pyridine (B92270) rings in the 1,5-naphthyridine core. The amino group is crucial for the annulation reaction. |

| Glycerol (B35011), acrolein, or other α,β-unsaturated carbonyls | Used in Skraup-type syntheses to provide the three-carbon unit needed to form the second ring. |

| Diethyl ethoxymethylenemalonate | A key reagent in the Gould-Jacobs reaction, providing the necessary carbon framework for the formation of a 4-hydroxy-1,5-naphthyridine intermediate. |

Cyclization Reactions in 1,5-Naphthyridine Synthesis

The formation of the 1,5-naphthyridine ring system is a cornerstone of the synthesis of this compound. Several classical cyclization reactions have been adapted and modified for this purpose. nih.govencyclopedia.pub

The Skraup synthesis, a well-established method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines from 3-aminopyridines. wikipedia.org In a typical Skraup reaction, a 3-aminopyridine is heated with glycerol, sulfuric acid, and an oxidizing agent. nih.govnih.gov The reaction proceeds through the formation of acrolein from glycerol, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to yield the 1,5-naphthyridine core. rsc.org

Modifications to the classical Skraup reaction have been developed to improve yields and reaction conditions. These modifications often involve the use of alternative oxidizing agents or catalysts. For instance, iodine has been used as a catalyst in a dioxane/water mixture, providing good results and the potential for catalyst recovery and reuse. nih.gov Another modification employs m-NO2PhSO3Na as an oxidant, which has been reported to give higher yields and better reproducibility compared to iodine. nih.gov A modified Skraup synthesis has been utilized to prepare a dihydrobenzo[b] nih.govencyclopedia.pubnaphthyridin-10-one derivative from 6-methoxy-3-pyridinamine, highlighting the applicability of this method to methoxy-substituted pyridinamines. mdpi.com

The Friedländer synthesis provides another versatile route to the 1,5-naphthyridine skeleton. wikipedia.org This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). nih.gov The reaction is typically catalyzed by an acid or a base.

This methodology is particularly useful for the synthesis of substituted 1,5-naphthyridines. acs.org For example, the ligand 2-(pyridin-2-yl)benzo[b] nih.govencyclopedia.pubnaphthyridine has been prepared via a modified Friedländer reaction. nih.gov While direct application to this compound synthesis is not explicitly detailed in the provided results, the general strategy of using a suitably substituted 3-aminopyridine precursor with an ortho-carbonyl group remains a viable approach.

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which can serve as precursors to 4-amino-1,5-naphthyridines. mdpi.comwikipedia.org The reaction sequence begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization. d-nb.infoablelab.eu The resulting 4-hydroxy-1,5-naphthyridine-3-carboxylate can then be saponified and decarboxylated to yield the 4-hydroxy-1,5-naphthyridine. mdpi.com

The versatility of the Gould-Jacobs reaction has been demonstrated in the synthesis of various substituted 1,5-naphthyridines, including a multikilogram scale synthesis of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide. mdpi.comresearchgate.net This indicates the robustness of the methodology for preparing naphthyridines with alkoxy substituents. The 4-hydroxy group can subsequently be converted to a 4-amino group through a series of chemical transformations, such as chlorination followed by amination.

Palladium-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis and are highly relevant for the functionalization of the 1,5-naphthyridine core. researchgate.net These reactions allow for the introduction of various substituents, including the crucial amino group at the C4 position, often with high efficiency and selectivity. nih.govacs.org

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that can be used to form carbon-nitrogen bonds. nih.gov This reaction would be a key step in converting a 4-halo-6-methoxy-1,5-naphthyridine intermediate into the final product, this compound. The reaction typically employs a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand, such as XantPhos, to couple the heterocyclic halide with an amine source. nih.gov

Furthermore, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can be used to introduce other substituents onto the naphthyridine ring, offering a modular approach to a wide range of derivatives. mdpi.com These coupling strategies provide a powerful means to access diverse 1,5-naphthyridine structures from common intermediates.

Multi-step Synthetic Sequences for 6-Methoxy-1,5-naphthyridine Derivatives

The synthesis of the 1,5-naphthyridine core often begins with substituted 3-aminopyridine precursors. nih.gov Classical methods such as the Skraup and Gould-Jacobs reactions are frequently adapted for this purpose. nih.govresearchgate.net

In a modified Skraup synthesis, for instance, a substituted 3-aminopyridine can be reacted with glycerol in the presence of an oxidizing agent and a catalyst like iodine to construct the second pyridine ring. nih.gov A specific example demonstrating the use of a methoxy-substituted aminopyridine in a multi-step sequence involves the reaction of 6-methoxy-3-pyridinamine with 2,6-dichloro-3-nitrobenzoic acid. mdpi.com This initial reaction is followed by a heating step in sulfuric acid, which induces cyclization to form a complex fused heterocyclic system, specifically 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] researchgate.netrsc.orgnaphthyridin-10-one. mdpi.com

The Gould-Jacobs reaction provides another versatile route. It typically involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl methylenemalonate, followed by a high-temperature thermal cyclization. nih.govmdpi.com This pathway is particularly useful for producing 4-oxo-1,4-dihydro-1,5-naphthyridine intermediates, which are key precursors for the synthesis of 4-amino-1,5-naphthyridine derivatives. nih.govresearchgate.net The 4-oxo group can be converted to a 4-chloro group, which is then readily displaced by an amine.

Table 1: Examples of Multi-step Syntheses for 1,5-Naphthyridine Scaffolds

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Intermediate/Product | Reference(s) |

| 6-Methoxy-3-pyridinamine | 2,6-dichloro-3-nitrobenzoic acid | Acylation / Cyclization | 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] researchgate.netrsc.orgnaphthyridin-10-one | mdpi.com |

| 3-Aminopyridine | Diethyl methylenemalonate | Gould-Jacobs Reaction | 4-Oxo-1,4-dihydro-1,5-naphthyridine derivative | nih.govmdpi.com |

| 6-Methoxy-3-aminopyridine | Acetaldehyde | Skraup-type Reaction | 2-Hydroxy-6-methyl-1,5-naphthyridine | nih.govmdpi.com |

Derivatization Strategies and Functional Group Transformations of this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modification. Derivatization can be targeted at the exocyclic amine, the methoxy group, or the naphthyridine ring itself to generate a library of analogues with diverse structures. nih.govmdpi.com

Amine Functionalization: Alkylation and Acylation

The primary amino group at the C4 position is a prime site for functionalization through alkylation and acylation reactions. nih.gov These transformations are fundamental for modifying the compound's properties and for incorporating it into larger molecular systems.

Acylation involves reacting the amine with acylating agents like acid chlorides or anhydrides to form amides. jfda-online.com For example, reaction with acetyl chloride would yield N-(6-methoxy-1,5-naphthyridin-4-yl)acetamide. Alkylation can introduce alkyl groups onto the amine. This can be achieved using alkyl halides, although direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for mono-alkylation.

These derivatization techniques are crucial not only for synthesis but also for analytical purposes, where converting polar amines into less polar, more volatile derivatives can improve chromatographic separation and detection. jfda-online.com

Modifications of the Naphthyridine Ring System

The core 1,5-naphthyridine ring system is also amenable to a variety of chemical transformations. nih.gov Halogenation, for instance, can introduce reactive handles onto the ring, which can then be used in cross-coupling reactions. nih.gov

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents. mdpi.com For example, a chloro-substituted naphthyridine can react with various nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives. nih.govmdpi.com The synthesis of the 4-amino group itself often proceeds via the SNAr displacement of a 4-chloro substituent. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable for modifying the naphthyridine skeleton. Reactions such as the Suzuki-Miyaura coupling (using boronic acids) researchgate.net and Stille coupling allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl or alkyl groups to the ring. nih.gov

Incorporation into Complex Molecular Architectures

The this compound moiety can act as a key building block in the construction of more elaborate molecules and supramolecular structures. nih.gov Its bifunctional nature, possessing both donor and acceptor sites, makes it an attractive ligand for coordination chemistry. bohrium.com

For example, 1,5-naphthyridine units have been elaborated into bidentate and tridentate ligands through methods like Stille coupling or Friedländer condensation. bohrium.com These ligands can then be used to form complex dinuclear Ruthenium(II) complexes, where the naphthyridine acts as a bridging linker between metal centers. bohrium.com

Furthermore, the naphthyridine core can be annulated, meaning new rings can be fused onto the existing structure. The reaction of 6-methoxy-3-pyridinamine to ultimately form a benzo[b] researchgate.netrsc.orgnaphthyridine derivative is a clear example of building a more complex, polycyclic architecture from a simpler precursor. mdpi.com Such strategies are employed in the synthesis of biologically relevant molecules, including the antimalarial drug pyronaridine, which features a complex benzo[b] researchgate.netrsc.orgnaphthyridine core. mdpi.com

Modern Synthetic Techniques and Green Chemistry Considerations

In recent years, the synthesis of N-heterocycles has increasingly focused on sustainability and efficiency. mdpi.com For naphthyridine synthesis, this translates to the adoption of methods that reduce waste, avoid harsh conditions, and minimize the use of hazardous solvents. rsc.orgacs.org

Microwave-assisted synthesis has emerged as a valuable green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. sphinxsai.com The use of water as a reaction solvent is another key aspect of green synthesis, offering an environmentally benign alternative to traditional organic solvents. rsc.orgacs.org Furthermore, the development of one-pot, multi-component reactions, where multiple synthetic steps are carried out in a single reaction vessel, improves atom economy and reduces the need for intermediate purification steps. organic-chemistry.org

Catalytic Approaches and Reaction Optimization

Catalysis is at the heart of modern synthetic chemistry, and the synthesis of 1,5-naphthyridine derivatives heavily relies on it. Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki-Miyaura reaction, for example, provides a highly efficient method for C-C bond formation by coupling halo-naphthyridines with boronic acids in the presence of a palladium catalyst and a base. researchgate.net Similarly, the Heck reaction and Buchwald-Hartwig amination are used for C-C and C-N bond formation, respectively. nih.gov

Table 2: Key Catalytic Reactions in 1,5-Naphthyridine Chemistry

| Reaction Name | Purpose | Typical Catalyst | Key Reactants | Reference(s) |

| Suzuki-Miyaura Coupling | C-C Bond Formation | Palladium Complex (e.g., Pd(OAc)₂) | Halo-naphthyridine, Boronic Acid | researchgate.net |

| Heck Coupling | C-C Bond Formation | Palladium Complex | Halo-naphthyridine, Alkene | nih.gov |

| Stille Coupling | C-C Bond Formation | Palladium Complex | Halo-naphthyridine, Organostannane | nih.govbohrium.com |

| Buchwald-Hartwig Amination | C-N Bond Formation | Palladium Complex | Halo-naphthyridine, Amine | nih.govacs.org |

Sustainable Synthesis Methodologies

The development of environmentally benign synthetic routes is a central focus of modern medicinal and process chemistry. For the synthesis of this compound and related heterocyclic scaffolds, several sustainable methodologies are being explored to minimize waste, reduce energy consumption, and utilize renewable resources. These approaches include microwave-assisted synthesis, biocatalysis, and one-pot multi-component reactions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. nih.govmdpi.com The application of microwave-assisted synthesis has been reported for a variety of heterocyclic compounds, including those with methoxy and amino substitutions. nih.govnih.gov For the synthesis of this compound, a potential application of this technology could be in the final amination step, where a halo-substituted naphthyridine precursor is reacted with an amine source. This method can also be applied to the synthesis of precursors, such as in the cyclocondensation reactions to form the core pyrrole (B145914) or pyridine rings that are later elaborated into the naphthyridine system. mdpi.com

Biocatalysis:

The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Biocatalytic routes primarily employ enzymes like transaminases, peroxygenases, and alcohol dehydrogenases for the synthesis of chiral amines and their precursors. nih.govresearchgate.net In the context of this compound, a key application would be the introduction of the amine group at the C4 position. A biocatalytic amination of a corresponding ketone precursor using a transaminase could offer a direct and stereoselective route to the desired amine. researchgate.net Furthermore, engineered enzymes can be developed for improved activity with diverse amine nucleophiles, expanding the scope of biocatalytic N-substitution reactions. nih.gov Multi-enzyme cascades can also be designed to streamline the synthesis from simple, renewable feedstocks, such as converting amino alcohols into cyclic amines in a one-pot process, which could be conceptually applied to precursors of the naphthyridine ring system. rsc.org

One-Pot Multi-Component Reactions:

Catalytic Amination:

The transition-metal catalyzed amination of halo-aromatic compounds is a well-established and often more sustainable alternative to classical nucleophilic aromatic substitution reactions that may require harsh conditions. Copper-catalyzed amination reactions have been shown to be effective for the synthesis of aminopyridines from their bromo-derivatives in good yields. rsc.org This methodology could be directly applicable to the synthesis of this compound from a 4-halo-6-methoxy-1,5-naphthyridine precursor.

The following table summarizes potential sustainable methodologies and their advantages in the synthesis of this compound and its precursors.

| Methodology | Key Advantages | Potential Application in Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Amination of a halo-naphthyridine precursor; precursor synthesis. | Efficient synthesis of various heterocyclic compounds, including methoxy and amino-substituted derivatives. nih.govnih.gov |

| Biocatalysis | High selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, use of renewable resources. | Enantioselective amination of a ketone precursor to form the 4-amino group. | Successful use of transaminases for the synthesis of chiral amines. researchgate.net One-pot multi-enzyme cascades for cyclic amine synthesis. rsc.org |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste and solvent use, atom economy. | Assembly of the substituted pyridine ring of the naphthyridine core. | High-yield synthesis of substituted 2-aminopyridines without chromatographic purification. acs.org |

| Copper-Catalyzed Amination | Milder reaction conditions compared to traditional SNAr, good yields. | Introduction of the 4-amino group onto a halo-substituted naphthyridine. | Efficient amination of bromopyridines using aqueous ammonia. rsc.org |

Medicinal Chemistry and Biological Activity

General Biological Activity Profiles of Naphthyridine Derivatives

Naphthyridines are a class of heterocyclic aromatic compounds consisting of two fused pyridine (B92270) rings. mdpi.com They exist in six isomeric forms depending on the position of the nitrogen atoms, a structural diversity that gives rise to a wide range of pharmacological activities. mdpi.commdpi.comnih.gov The 1,8-naphthyridine (B1210474) isomer is the most extensively studied, largely due to the discovery of nalidixic acid, an antibacterial drug introduced in the 1960s. mdpi.com However, other isomers, including 1,5-naphthyridine (B1222797), 2,6-naphthyridine, and 2,7-naphthyridine, have also demonstrated significant biological potential. mdpi.combenthamdirect.combenthamdirect.com

Collectively, naphthyridine derivatives have shown a remarkable spectrum of biological activities. mdpi.comresearchgate.net These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. researchgate.netnih.govresearchgate.net Their diverse therapeutic potential has established them as privileged scaffolds in medicinal chemistry, with applications being explored for neurological disorders, cardiovascular diseases, and immunology. mdpi.comnih.gov Naturally occurring naphthyridine alkaloids, isolated from marine organisms and terrestrial plants, exhibit activities ranging from anti-infectious to immunomodulatory. mdpi.com Synthetic derivatives have expanded this activity profile even further, making the naphthyridine core a subject of intense research for the development of new therapeutic agents. mdpi.comnih.gov

Antimicrobial Activity

A primary and well-documented characteristic of the naphthyridine scaffold is its potent antimicrobial activity. mdpi.comnih.govresearchgate.net This property is the foundation of several commercially available antibiotics. mdpi.com The antimicrobial effects of these compounds span a wide range of Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Research into synthetic derivatives, particularly those based on the 1,8-naphthyridine and 1,5-naphthyridine cores, continues to yield compounds with significant bactericidal and bacteriostatic capabilities. mdpi.comnih.gov

The principal mechanism behind the antibacterial action of many naphthyridine derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.commdpi.com These enzymes are essential for bacterial survival, as they control the topological state of DNA during replication, transcription, and repair. nih.govacs.org By targeting these enzymes, naphthyridine compounds effectively halt critical cellular processes, leading to bacterial cell death. nih.govnih.gov

Derivatives of 3-fluoro-6-methoxy-1,5-naphthyridine have been identified as potent dual inhibitors of both DNA gyrase and topoisomerase IV. nih.gov This dual-targeting capability is a significant advantage, as it can broaden the antibacterial spectrum and lower the likelihood of resistance development. nih.govnih.gov

Table 1: Inhibition of Bacterial Type II Topoisomerases by a 3-Fluoro-6-methoxy-1,5-naphthyridine Derivative

| Enzyme | Organism | IC50 (μM) | Reference |

|---|---|---|---|

| DNA Gyrase | S. aureus | 0.038 | nih.gov |

| Topoisomerase IV | S. aureus | 0.032 | nih.gov |

| DNA Gyrase | E. coli | 0.012 | nih.gov |

| Topoisomerase IV | E. coli | 0.12 | nih.gov |

DNA gyrase, a topoisomerase unique to bacteria, introduces negative supercoils into DNA, an essential process for relieving the torsional strain that arises during DNA replication and transcription. youtube.com It is typically composed of two GyrA and two GyrB subunits. acs.org Naphthyridine-based inhibitors, like the fluoroquinolones, function as enzyme "poisons." They bind to the enzyme-DNA complex and stabilize it at the stage where the DNA strands are cleaved by the GyrA subunit. mdpi.comnih.govyoutube.com This action creates a physical barrier that prevents the enzyme from re-ligating the broken DNA strands. nih.gov The accumulation of these stable, cleaved complexes results in lethal double-strand DNA breaks, ultimately halting DNA replication and leading to cell death. nih.govnih.gov

Topoisomerase IV is the primary enzyme responsible for decatenating, or unlinking, newly replicated daughter chromosomes in bacteria. wikipedia.org This separation is a critical step before cell division can be completed. acs.orgwikipedia.org The enzyme is a heterotetramer composed of ParC and ParE subunits (or GrlA and GrlB in Gram-positive bacteria). acs.orgwikipedia.org Similar to their effect on DNA gyrase, naphthyridine inhibitors target the topoisomerase IV-DNA complex. nih.govnih.gov They prevent the re-ligation of the transient double-strand breaks created by the enzyme during the decatenation process. mdpi.comnih.gov This inhibition leads to a failure in chromosome segregation, resulting in catastrophic cell division and bacterial death. nih.govacs.org Several naphthyridine antibiotics, such as Trovafloxacin and Gemifloxacin, are known inhibitors of topoisomerase IV. mdpi.comnih.gov

The rise of multidrug-resistant (MDR) bacteria is a critical global health challenge, necessitating the development of novel antibiotics. mdpi.comnih.gov Naphthyridine derivatives have demonstrated significant efficacy against a variety of these challenging pathogens. mdpi.comnih.gov For instance, certain 1,8-naphthyridine compounds show potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains of Streptococcus pneumoniae. mdpi.comnih.gov

Specifically, 3-fluoro-6-methoxy-1,5-naphthyridine derivatives containing an oxabicyclooctane linker have exhibited broad-spectrum antibacterial activity against MRSA as well as Gram-negative pathogens like Acinetobacter baumannii and Escherichia coli. nih.gov These compounds were also active against quinolone-resistant strains of S. aureus and S. pneumoniae, highlighting their potential to overcome existing resistance mechanisms. nih.gov

Table 2: Minimum Inhibitory Concentrations (MIC, μg/mL) of a 3-Fluoro-6-methoxy-1,5-naphthyridine Derivative Against Resistant Strains

| Bacterial Strain | Resistance Profile | MIC (μg/mL) | Reference |

|---|---|---|---|

| S. aureus (MRSA) | Methicillin-Resistant | 0.06 | nih.gov |

| S. aureus | Ciprofloxacin-Resistant | 0.5 | nih.gov |

| S. pneumoniae | Ciprofloxacin-Resistant | 0.12 | nih.gov |

| A. baumannii | Multidrug-Resistant | 0.5 | nih.gov |

| E. coli | - | 0.12 | nih.gov |

Bacterial efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell, serving as a major mechanism of drug resistance. nih.govmdpi.com Some naphthyridine derivatives not only possess direct antibacterial activity but can also act as efflux pump inhibitors (EPIs), or work synergistically with them. mdpi.comnih.gov By inhibiting these pumps, they can restore or enhance the efficacy of antibiotics that are normally expelled by the bacteria. mdpi.comnih.gov

For example, certain 1,8-naphthyridine derivatives have been reported to inhibit the NorA and MepA efflux pumps in S. aureus, which are responsible for resistance to fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.gov Studies have shown that while some 1,8-naphthyridine compounds have no significant direct antibacterial activity on their own, they can potentiate the action of fluoroquinolone antibiotics when used in combination against multi-resistant strains. mdpi.comnih.gov This synergistic effect is attributed to the inhibition of efflux pumps, which increases the intracellular concentration of the antibiotic to effective levels. nih.govmdpi.com This dual-action potential makes naphthyridines a promising scaffold for developing adjuvants to combat antibiotic resistance. mdpi.comnih.gov

Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

Anticancer and Cytotoxic Activities

Naphthyridine compounds are notable for their diverse biological functions, including anticancer and cytotoxic effects. nih.gov Derivatives of the 1,5-naphthyridine core have been investigated as potential anticancer agents, with some demonstrating the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov

Research into 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, which are structurally related to the 1,5-naphthyridine core, has shown potent antitumor activity by targeting topoisomerase I. nih.gov The cytotoxic and topoisomerase I-targeting activities were found to be highly dependent on the nature of the substituent at the 5-position of the molecule. nih.gov For instance, potent activity was observed with 2-(N,N-dimethylamino)ethyl or 2-(pyrrolidin-1-yl)ethyl substituents. nih.gov In contrast, the introduction of a beta-methyl or beta-hydroxymethyl group to the side chain led to a significant loss of this activity. nih.gov

Furthermore, studies on various naphthyridine derivatives have demonstrated their cytotoxic potential against a range of human cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3). nih.gov Certain derivatives featuring a C-2 naphthyl ring showed more potent cytotoxicity than the reference compound colchicine (B1669291) against all three cell lines. nih.gov

In a study focused on 6-methoxynaphthalene derivatives, which share the methoxy-aromatic structural element, several compounds exhibited promising inhibitory activity against the HCT-116 colon cancer cell line. researchgate.net This suggests that the 6-methoxy substitution pattern can be a favorable feature for anticancer activity.

Antimalarial and Antiparasitic Effects

The 1,5-naphthyridine framework has been a significant area of exploration for new antimalarial drugs. Early research identified that N4-substituted 2-methoxy-1,5-naphthyridin-4-amines were active against Plasmodium vinckei vinckei in mice. researchgate.net This foundational work highlighted the potential of the methoxy-substituted 1,5-naphthyridine core in antimalarial drug discovery.

More recent efforts have focused on optimizing this scaffold. For example, 2,8-disubstituted-1,5-naphthyridines were developed as potent inhibitors of Plasmodium falciparum (Pf) phosphatidylinositol-4-kinase (PI4K). nih.gov Interestingly, structure-activity relationship (SAR) studies revealed that introducing basic groups at the 8-position could switch the primary mode of action to inhibiting hemozoin formation, a critical pathway in the parasite's lifecycle. nih.gov A representative compound from this series was effective in a humanized mouse model of malaria infection with a single oral dose. nih.gov

The importance of the methoxy (B1213986) group has been underscored in SAR studies of other antimalarial chemotypes. In one study, modifying the methoxy group of the novel antimalarial compound DDD01034957 to a fluorine or chlorine atom resulted in a 10- to 14-fold reduction in activity. nih.gov This indicates that the methoxy group may play a crucial role in the compound's interaction with its target or in its metabolic stability. nih.gov

Other Noteworthy Biological Activities

Beyond their anticancer and antimalarial properties, derivatives of the 1,5-naphthyridine scaffold have shown potential in other therapeutic areas.

Inhibition of TGF-beta Type I Receptor (ALK5): Optimization of a screening hit led to the discovery of novel 1,5-naphthyridine aminothiazole and pyrazole (B372694) derivatives as potent and selective inhibitors of the transforming growth factor-beta (TGF-beta) type I receptor, also known as ALK5. nih.gov Specific compounds inhibited ALK5 autophosphorylation with nanomolar potency and demonstrated high selectivity over other kinases like p38 MAP kinase. nih.gov ALK5 is a key signaling protein involved in fibrosis and cancer, making these inhibitors therapeutically relevant.

Phosphodiesterase 4 (PDE4) Inhibition: A series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones were designed as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is an enzyme involved in inflammatory pathways, and its inhibition is a strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and asthma. Rational, structure-based design led to compounds with picomolar enzymatic potencies. nih.gov These compounds were effective in a rat model of lung inflammation. nih.gov

General Biological Profile: The naphthyridine class of compounds is broadly recognized for a variety of biological activities, including anti-inflammatory and antimicrobial effects, further underscoring the versatility of this heterocyclic system. nih.gov

Structure-Activity Relationship (SAR) Studies of 6-Methoxy-1,5-naphthyridin-4-amine Derivatives

The biological activity of this compound derivatives is finely tuned by their structural features. Structure-activity relationship (SAR) studies have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituents on Biological Potency and Selectivity

SAR studies have consistently shown that the type and position of substituents on the 1,5-naphthyridine ring system are critical determinants of biological activity.

For antimalarial activity, the methoxy group itself is significant. A preliminary SAR study on the antimalarial agent DDD01034957 revealed that replacing the methoxy group with a fluorine or chlorine atom significantly decreased its potency, highlighting the importance of this specific substituent. nih.gov In another series of antimalarials, adding basic nitrogen-containing groups at the 8-position of the 1,5-naphthyridine ring was found to enhance antiplasmodial activity, a common observation across different antimalarial scaffolds. nih.gov

In the context of anticancer activity, the substituents on the naphthyridine core dictate both potency and mechanism. For 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, potent topoisomerase I-targeting activity was achieved when the 5-position was substituted with groups like 2-(N,N-dimethylamino)ethyl. nih.gov However, even small modifications, such as adding a methyl group to the ethyl linker, resulted in a loss of significant activity. nih.gov For a different series of cytotoxic naphthyridines, the introduction of a naphthyl ring at the C-2 position enhanced cytotoxic activity against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov

For PDE4 inhibitors based on a naphthyridinone template, structure-based design targeting the enzyme's metal-binding pocket and an adjacent solvent-filled pocket led to compounds with double-digit picomolar potency. nih.gov

| Derivative Series | Target | Key Substituent Impact | Reference |

| Antimalarial (DDD01034957 analogue) | P. falciparum | Replacement of methoxy group with F or Cl reduces activity 10-14 fold. | nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | P. falciparum (PI4K/Hemozoin) | Basic groups at the 8-position enhance activity. | nih.gov |

| 5H-dibenzo[c,h]1,6-naphthyridin-6-ones | Topoisomerase I | 2-(N,N-dimethylamino)ethyl at 5-position is optimal for activity. | nih.gov |

| Cytotoxic Naphthyridines | Cancer Cell Lines | Naphthyl ring at C-2 position enhances cytotoxicity. | nih.gov |

| 4-Amino-1,6-naphthyridinones | PDE4 | Targeting the enzyme's metal and solvent pockets with specific substituents leads to picomolar potency. | nih.gov |

Conformation and Stereochemical Considerations in Activity

The three-dimensional arrangement of atoms (conformation and stereochemistry) in 1,5-naphthyridine derivatives plays a crucial role in their interaction with biological targets.

X-ray crystallography has been a powerful tool in elucidating these interactions. For a novel series of 1,5-naphthyridine derivatives acting as ALK5 inhibitors, the X-ray crystal structure of a lead compound in complex with the human ALK5 protein confirmed the binding mode that had been proposed by computational docking studies. nih.gov Similarly, for the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one series of PDE4 inhibitors, X-ray crystallography verified the binding mode of the novel template within the enzyme's active site. nih.gov This structural insight is invaluable for guiding further rational drug design.

While not directly on a 1,5-naphthyridine, research on structurally similar 4(1H)-quinolones highlighted the importance of molecular planarity. Disruption of the planarity of the 3-aryl substituent was investigated to understand differences in in vivo efficacy, suggesting that subtle changes in molecular shape can have profound effects on biological performance. acs.org

Identification of Pharmacophores and Key Binding Motifs

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying these features is key to designing new, potent molecules.

For the 1,5-naphthyridine derivatives that inhibit the ALK5 receptor, a key binding motif involves the specific interactions confirmed by X-ray crystallography. nih.gov The design of these inhibitors was based on optimizing a screening hit, indicating a clear pharmacophore was identified and refined. nih.gov

In the development of PDE4 inhibitors, the pharmacophore was defined by the ability of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one core to interact with the enzyme active site. nih.gov Key binding motifs included interactions with the catalytic metals in one pocket and extension into a nearby solvent-filled pocket to enhance potency. nih.gov The successful rational design of subnanomolar inhibitors underscores the accuracy of the identified pharmacophore. nih.gov

For the topoisomerase I-targeting 5H-dibenzo[c,h]1,6-naphthyridin-6-ones, the pharmacophore requires a planar polycyclic core capable of intercalating into DNA, and a basic side chain at the 5-position to interact with the enzyme-DNA complex. nih.gov The sharp drop in activity upon minor modification of this side chain demonstrates its critical role as a key binding motif. nih.gov

Mechanisms of Action and Molecular Targets

The precise mechanisms of action and the specific molecular targets of this compound are not extensively detailed in publicly available scientific literature. However, the broader class of 1,5-naphthyridine derivatives has been investigated for various biological activities, suggesting that their mechanisms may involve interactions with a range of biological macromolecules.

Detailed studies on the enzyme inhibition kinetics and specific binding affinities for this compound are not currently available in the reviewed scientific literature. General principles of enzyme kinetics, as described by the Michaelis-Menten model, provide a framework for how such analyses would be conducted. teachmephysiology.com This involves determining key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) to understand the interaction between an inhibitor and an enzyme. thermofisher.com For instance, the Lineweaver-Burk plot is a common graphical method used to visualize and analyze enzyme kinetics data. thermofisher.com The affinity of a compound for its target is a critical determinant of its potency and is often quantified by the inhibition constant (Ki) or the dissociation constant (Kd). While these are fundamental concepts in pharmacology, specific values for this compound have not been reported.

The specific molecular interactions between this compound and target proteins have not been elucidated. The nature of these interactions, which can include hydrogen bonding, hydrophobic interactions, and electrostatic forces, is critical for understanding the compound's biological activity. The electronic properties of the 1,5-naphthyridine ring system, influenced by substituents such as the methoxy and amine groups, play a significant role in its potential to interact with biological targets. For related compounds, the strategic placement of such groups has been shown to be crucial for their biological function.

There is no specific data available regarding the cellular uptake and permeability of this compound. However, studies on structurally related 2-aminopyridine (B139424) derivatives have shown that properties like membrane permeability can be influenced by modifications to the chemical structure. nih.gov For example, the introduction of lipophilic groups or the alteration of the molecule's polarity can affect its ability to cross cell membranes. nih.gov The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict the passive diffusion of compounds across biological membranes. nih.gov While this provides a general understanding, specific experimental data for this compound is needed to determine its cellular permeability characteristics.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand, such as a naphthyridine derivative, might interact with a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of a ligand within the active site of a target protein. For instance, in studies of related naphthyridine derivatives as kinase inhibitors, docking has been used to elucidate their binding modes. nih.gov For example, the optimization of 1,5-naphthyridine (B1222797) aminothiazole and pyrazole (B372694) derivatives as inhibitors of the transforming growth factor-beta type I receptor (ALK5) was guided by docking studies, which successfully predicted the binding mode later confirmed by X-ray crystallography. nih.gov These studies often reveal crucial hydrogen bonding, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. While specific binding affinity data for 6-Methoxy-1,5-naphthyridin-4-amine is not available, the binding affinities of analogous compounds against their targets have been calculated, providing a basis for comparison and further investigation.

Table 1: Examples of Predicted Binding Affinities for Naphthyridine Derivatives against Kinase Targets

| Derivative Class | Target Kinase | Predicted Binding Affinity (kcal/mol) |

| Imidazo[4,5-b]pyridine | B-Raf Kinase | Not explicitly stated, but consistent with IC50 values |

| 1,7-Naphthyridine Analogues | PIP4K2A | - |

| Naphthyridine/Isoquinoline (B145761) | CDK8 | Not explicitly stated, but used to guide inhibitor design |

Note: This table is illustrative and based on studies of related naphthyridine derivatives, as direct data for this compound is not available.

Identification of Key Amino Acid Residues in Binding Sites

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that are essential for ligand recognition and binding. In the context of naphthyridine kinase inhibitors, studies have consistently highlighted the importance of specific residues. For example, research on CDK8 inhibitors revealed that hydrogen bond interactions with the residue LYS52 significantly influenced the activity of the compounds. nih.gov Similarly, in the development of 1,5-naphthyridine derivatives as ALK5 inhibitors, the interactions with the hinge region of the kinase were found to be critical. nih.gov These findings are crucial for the rational design of more potent and selective inhibitors.

Table 2: Key Amino Acid Residies Identified in Binding Sites for Naphthyridine Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| CDK8 | LYS52 | Hydrogen Bond | nih.gov |

| ALK5 | Hinge Region Residues | Hydrogen Bond | nih.gov |

| B-Raf Kinase | CYS532, ASP594 | Hydrogen Bond | mdpi.com |

Note: This table presents examples from studies on related naphthyridine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for various series of naphthyridine derivatives to predict their biological activities, such as anticancer and antiviral effects. nih.govresearchgate.net For instance, a 3D-QSAR study on naphthyridine and isoquinoline derivatives as CDK8 inhibitors resulted in statistically significant models (q²=0.64, r²=0.98 for CoMFA and q²=0.609, r²=0.952 for CoMSIA), indicating good predictive power. nih.gov These models can then be used to virtually screen large libraries of compounds to identify potential new inhibitors. iautmu.ac.ir The development of such models for this compound could significantly accelerate the discovery of its potential biological applications.

Descriptors and Feature Selection for Model Generation

The development of a robust QSAR model relies on the careful selection of molecular descriptors that encode the relevant physicochemical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. Feature selection techniques are then employed to identify the most relevant descriptors that contribute to the biological activity. In QSAR studies of naphthyridine derivatives, a variety of descriptors have been utilized. For example, in the analysis of 1,8-naphthyridine (B1210474) derivatives with anticancer activity, steric and electrostatic fields were found to be important. nih.gov The selection of appropriate descriptors is a critical step in building a predictive and interpretable QSAR model. unc.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of its stability and conformational changes over time. While specific MD simulation studies on this compound are not readily found, this technique has been applied to understand the behavior of related kinase inhibitors. MD simulations can validate the binding poses obtained from molecular docking and provide insights into the flexibility of the binding site and the ligand. For example, MD simulations of imidazo[4,5-b]pyridine derivatives targeting Aurora kinase helped to confirm the stability of the designed compounds within the protein's binding pocket. mdpi.com Such simulations could be instrumental in refining the understanding of how this compound interacts with its potential biological targets.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful strategies to explore a vast chemical space and identify novel and more potent analogues of a lead compound.

Virtual screening can be performed using either ligand-based or structure-based approaches. In a ligand-based approach, a pharmacophore model can be developed based on the key chemical features of this compound that are presumed to be essential for its biological activity. This model would typically include hydrogen bond donors (the amine group), hydrogen bond acceptors (the naphthyridine nitrogens), and a hydrophobic region (the aromatic system). This pharmacophore can then be used to screen large chemical databases to identify molecules with a similar spatial arrangement of these features.

Alternatively, a structure-based virtual screening approach can be employed if a three-dimensional structure of a relevant biological target is available. A library of commercially available or synthetically accessible compounds can be docked into the binding site of the target. The compounds are then ranked based on their docking scores, which estimate their binding affinity. This approach allows for the identification of structurally diverse molecules that are predicted to bind to the target.

For example, a virtual library of 6-methoxy-1,5-naphthyridine derivatives can be generated by enumerating various substituents at different positions of the naphthyridine core. This library can then be screened to identify analogues with potentially improved properties.

Following virtual screening, a set of promising hit compounds is identified. However, synthesizing and testing all of these compounds would be time-consuming and costly. Therefore, computational methods are used to prioritize the most promising candidates.

This prioritization is often based on a combination of factors. The docking score or predicted binding affinity is a primary criterion. Additionally, the predicted absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are crucial for their potential as drugs. In silico tools can predict properties such as solubility, permeability, metabolic stability, and potential toxicity.

For instance, a set of virtually identified analogues of this compound would be subjected to ADME profiling. Compounds with a good balance of predicted potency and favorable ADME properties would be prioritized for synthesis and subsequent experimental validation.

Table 1: Hypothetical Prioritization of this compound Analogues

| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (nm/s) | Overall Rank |

| This compound | -7.5 | -2.8 | 150 | - |

| Analogue 1 | -8.2 | -3.1 | 120 | 2 |

| Analogue 2 | -9.1 | -4.5 | 80 | 3 |

| Analogue 3 | -8.8 | -2.5 | 200 | 1 |

This table presents hypothetical data for illustrative purposes.

Advanced Research Applications and Future Directions

Development of Probes and Imaging Agents Based on 6-Methoxy-1,5-naphthyridin-4-amine Scaffold

The development of molecular probes and imaging agents is crucial for the early diagnosis and real-time monitoring of diseases. The naphthyridine scaffold, a key component of this compound, has shown promise in this area. For instance, certain cationic fluorescent dyes based on naphthyridine derivatives have been synthesized and demonstrated to be effective near-infrared probes for imaging mitochondrial nucleic acids. rsc.org These probes exhibit an "off-on" fluorescence response to DNA and RNA, with a significant enhancement of fluorescence intensity upon binding. rsc.org

The photophysical properties of these naphthyridine-based probes are noteworthy. They have been shown to possess excellent photostability, withstanding prolonged irradiation, and their emission wavelengths can extend into the near-infrared region, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. rsc.org The potential for the this compound scaffold in this context is significant. The methoxy (B1213986) and amine groups can be further functionalized to modulate the photophysical properties and to introduce specific targeting moieties.

Moreover, the principles of bimodal imaging probes, which combine features of both positron emission tomography (PET) and fluorescence imaging (FI), are being explored with various molecular scaffolds. mdpi.com These dual-modality agents can offer both the high sensitivity of PET for whole-body imaging and the high resolution of FI for image-guided surgery. The 1,5-naphthyridine (B1222797) core of this compound could serve as a foundational structure for the design of such multimodal probes, with the methoxy and amine positions providing convenient handles for the attachment of chelators for radiolabeling and fluorophores.

Table 1: Properties of Naphthyridine-Based Fluorescent Probes for Nucleic Acid Imaging

| Probe | Maximum Emission Wavelength (nm) | Stokes Shift (nm) | Fluorescence Enhancement with DNA | Fluorescence Enhancement with RNA |

| Probe 1a | 661 | 153 | >100-fold | >100-fold |

| Probe 1b | 762 | 222 | 143-fold | 127-fold |

| Probe 1c | Not specified | Not specified | Significant | Significant |

| Data sourced from a study on near-infrared fluorescent probes based on naphthyridine derivatives. rsc.org |

Integration into Combination Therapies for Enhanced Efficacy

The complexity of many diseases, particularly cancer, often necessitates combination therapies to overcome drug resistance and improve therapeutic outcomes. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is an emerging strategy to create multi-target-directed ligands. nih.gov This approach can lead to enhanced efficacy, improved selectivity, and a better safety profile. nih.gov

The this compound scaffold is a promising candidate for such hybridization. Naphthyridine derivatives have been investigated for their proapoptotic effects in cancer cells, and their hybridization with other active moieties could lead to synergistic anticancer activity. nih.gov For example, pyrazole-naphthyridine derivatives have demonstrated noteworthy antiproliferative activity in breast cancer cells. nih.gov

Furthermore, some 1,8-naphthyridine (B1210474) derivatives have been shown to act as adjuvants, potentiating the activity of existing antibiotics against multi-resistant bacterial strains. While not having intrinsic antibacterial activity themselves, they can enhance the efficacy of fluoroquinolone antibiotics. This suggests that the 1,5-naphthyridine scaffold of this compound could also be explored for developing agents that can be used in combination with existing drugs to combat antibiotic resistance.

Design of Targeted Drug Delivery Systems

Targeted drug delivery aims to deliver therapeutic agents specifically to diseased cells or tissues, thereby increasing efficacy and reducing systemic toxicity. nih.govnih.gov Nanotechnology-based drug delivery systems, such as nanoparticles, liposomes, and dendrimers, are at the forefront of this field. ijpsjournal.comfrontiersin.org These nanocarriers can be engineered to encapsulate drugs and can be surface-functionalized with targeting ligands for active targeting of specific cell surface receptors. ijpsjournal.com

The this compound, as a small molecule drug candidate, could be incorporated into such targeted delivery systems. The choice of nanocarrier can be tailored to the physicochemical properties of the drug. For instance, both hydrophilic and hydrophobic drugs can be encapsulated in carriers like mesoporous silica (B1680970) nanoparticles and carbon nanotubes. ijpsjournal.com

Two primary strategies for targeted delivery are passive and active targeting. nih.gov Passive targeting relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature. nih.gov Active targeting involves the use of ligands on the nanoparticle surface that bind to receptors overexpressed on cancer cells. ijpsjournal.com The this compound molecule could be conjugated to these nanocarriers, and the amine group could serve as a point of attachment for such modifications. The development of small-molecule-targeted nanoparticles is a particularly relevant strategy for compounds like this. nih.gov

Exploration of Novel Therapeutic Areas

The versatility of the naphthyridine scaffold has led to its exploration in a wide range of therapeutic areas beyond its traditional use as an antimicrobial agent. nih.gov Substituted naphthyridines are being investigated for a variety of complex diseases.

One promising area is in the treatment of kidney diseases and neurodegenerative disorders through the inhibition of cyclin-dependent kinase 5 (CDK5). nih.gov Aberrant CDK5 activity is implicated in the progression of Alzheimer's and Parkinson's diseases, as well as in certain cancers. nih.gov Novel substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors. nih.gov

Another significant area of research is in the development of antileishmanial agents. researchgate.netnih.gov Visceral leishmaniasis is a parasitic disease with limited treatment options. Substituted 1,5-naphthyridines have shown excellent antileishmanial activity, with some compounds exhibiting high selectivity towards the parasite's amastigotes and inhibiting leishmanial DNA topoisomerase I. nih.gov

In the realm of oncology, beyond general cytotoxicity, specific targeting of signaling pathways is a key strategy. For instance, 1,6-naphthyridine-2-one derivatives have been designed as novel inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of colorectal cancer. nih.gov This highlights the potential for specifically substituted naphthyridines, such as this compound, to be developed as targeted cancer therapeutics.

Table 2: Investigational Therapeutic Targets of Substituted Naphthyridines

| Naphthyridine Derivative Type | Therapeutic Target | Investigated for |

| Substituted 1,6-Naphthyridines | Cyclin-dependent kinase 5 (CDK5) | Kidney diseases, Neurodegenerative disorders nih.gov |

| Substituted 1,5-Naphthyridines | Leishmanial DNA topoisomerase I | Visceral leishmaniasis nih.gov |

| 1,6-Naphthyridine-2-ones | Fibroblast growth factor receptor 4 (FGFR4) | Colorectal cancer nih.gov |

| Pyrazolo-naphthyridines | Not specified | Antiproliferative activity in breast cancer nih.gov |

Future Perspectives and Challenges in Naphthyridine Research

The future of research into naphthyridine compounds like this compound is promising, yet it comes with its own set of challenges. The synthetic versatility of the naphthyridine scaffold allows for the creation of a vast chemical space for drug discovery. nih.govmdpi.comnih.gov However, the synthesis of certain substituted naphthyridine systems can be underdeveloped and challenging, requiring the development of new and scalable synthetic routes. acs.org

A key future direction will be the continued exploration of fused 1,5-naphthyridine systems to generate novel molecular architectures with unique biological activities. nih.gov The development of multi-target-directed ligands, as discussed earlier, will also be a major focus, addressing the complexity of diseases like cancer. nih.gov

Challenges remain in translating promising in vitro findings into in vivo efficacy and ultimately into clinical applications. This includes optimizing pharmacokinetic and pharmacodynamic properties, ensuring target engagement in a complex biological system, and managing potential off-target effects. Overcoming these hurdles will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, molecular biology, and pharmacology to unlock the full therapeutic potential of compounds like this compound.

Q & A

Q. Optimization Tips :

- Temperature : Reactions often require elevated temperatures (140–170°C) for efficient substitution.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or aromatic solvents (e.g., benzene) improve yields.

- Catalysts : AcNH₂ or liquid ammonia enhances nucleophilicity in substitution reactions .

Q. Table 1: Representative Reaction Conditions

| Substrate | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| 4-Chloro-1,5-naphthyridine | NH₃, PhOH, AcNH₂, 170°C, 6 h | 86% | |

| 1,5-Naphthyridin-4-amine | Ac₂O, PhH, reflux, 4 h | 72% |

Basic: How is this compound characterized, and what analytical techniques are critical for purity assessment?

Answer:

Characterization relies on a combination of spectroscopic and chromatographic methods:

Q. Critical Considerations :

- Solvent Residues : Check for traces of reaction solvents (e.g., benzene) via GC-MS.

- Stability : Monitor decomposition under storage (-20°C recommended) using accelerated stability studies .

Advanced: How can computational methods (e.g., molecular docking) guide the design of this compound derivatives for enzyme inhibition?

Answer:

Molecular docking predicts binding interactions between naphthyridine derivatives and target enzymes. For example:

- DNA Gyrase Inhibition : Docking studies with S. aureus DNA gyrase (PDB: 6Z1A) revealed that substituents like piperidine or cyclohexylamine enhance binding to the ATPase domain .

- Flexible Residues : Allowing flexibility in Met75 and Asp83 during docking improves pose prediction accuracy .

Q. Methodology :

Docking Software : Use GOLD or AutoDock with genetic algorithm settings.

Binding Site Definition : Define a 15.5 Å radius around the co-crystallized ligand.

Validation : Re-dock known ligands (RMSD ≤2.0 Å confirms reliability) .

Advanced: How should researchers resolve contradictions in reported reaction yields for similar naphthyridine syntheses?

Answer:

Contradictory yields (e.g., 51% vs. 85% in amine substitutions) often arise from subtle experimental variables:

- Reagent Purity : Trace moisture in NH₃ or amines can reduce efficiency .

- Catalyst Loading : Higher AcNH₂ concentrations improve ammonia solubility in non-polar solvents .

- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions early.

Q. Case Study :

- 4-Hydrazino Derivative Synthesis : 51% yield with H₂NNH₂·H₂O in ethanol vs. 85% with neat diethylaminopentylamine at 90°C. The latter’s excess reagent and higher temperature drive completion .

Advanced: What strategies mitigate toxicity risks during large-scale synthesis of this compound?

Answer:

Safety protocols from the SDS and synthesis literature include:

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., from halogenated intermediates).

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact.

- Waste Management : Neutralize acidic byproducts before disposal.

Q. Table 2: Hazard Mitigation

| Risk Factor | Mitigation Strategy | Reference |

|---|---|---|

| Toxic Fumes (e.g., HCl) | Scrubbers for gas effluent | |

| Skin Irritation | PPE + emergency showers |

Advanced: How does the methoxy group at C6 influence the electronic properties and reactivity of 1,5-naphthyridin-4-amine?

Answer:

The methoxy group is electron-donating, altering the naphthyridine core’s electronic landscape:

Q. Experimental Evidence :

- Acylation : Methoxy groups stabilize intermediates in acetylation reactions, improving yields .

- Cyclization Reactions : Electron-rich cores facilitate ring-closing reactions (e.g., Dowtherm A-mediated cyclization to fused heterocycles) .

Advanced: What are the challenges in scaling up multi-step syntheses involving this compound intermediates?

Answer:

Key challenges include:

- Intermediate Stability : Amine intermediates may oxidize; use inert atmospheres (N₂/Ar) during storage .

- Purification Complexity : Column chromatography becomes impractical; switch to recrystallization or continuous flow systems.

- Regioselectivity : Competing reactions at C2/C8 require precise stoichiometry and temperature control .

Q. Case Example :

- Intermediate 1-(2-(6-Methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine : Scaling from mg to g scales necessitated switching from batch to flow chemistry to maintain regioselectivity .

Basic: What are the storage and handling protocols for this compound to ensure long-term stability?

Answer:

Per SDS guidelines :

- Storage : -20°C in airtight, light-resistant containers under inert gas.

- Handling : Use dry, degassed solvents to prevent hydrolysis.

- Decomposition Risks : Avoid prolonged exposure to >40°C or acidic/basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.